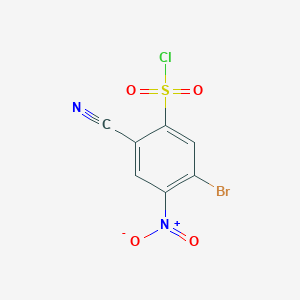

![molecular formula C14H12N4O3 B1415698 Acide 3-(4-oxo-1-phényl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoïque CAS No. 1105196-64-2](/img/structure/B1415698.png)

Acide 3-(4-oxo-1-phényl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoïque

Vue d'ensemble

Description

3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid is a useful research compound. Its molecular formula is C14H12N4O3 and its molecular weight is 284.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agent antimicrobien

Ce composé a été identifié comme un agent antimicrobien potentiel. Sa structure permet l'incorporation de parties actives qui peuvent interagir avec divers agents pathogènes bactériens et fongiques. L'activité antimicrobienne à large spectre est évidente de la zone d'inhibition variée observée lors des tests en laboratoire, ce qui indique son efficacité contre une variété de souches microbiennes .

Activité anticancéreuse

L'échafaudage pyrazolopyrimidinique du composé est connu pour présenter des propriétés anticancéreuses. La recherche a montré que les dérivés de ce composé peuvent cibler efficacement les cellules cancéreuses, en particulier les lignées cellulaires cancéreuses Caco-2, à de faibles concentrations, ce qui suggère une voie prometteuse pour le développement de nouveaux médicaments anticancéreux .

Inhibition enzymatique pour la thérapie du cancer

Des analogues à base de phénylpyrazolo[3,4-d]pyrimidine ont été synthétisés et évalués pour leurs effets inhibiteurs sur des cibles cancéreuses essentielles telles que EGFR WT, EGFR T790M, VGFR2 et Top-II. Ces composés ont montré une activité puissante avec des degrés variables de sélectivité de la cible, ce qui les rend précieux pour l'inhibition enzymatique multicible en thérapie du cancer .

Recherche antivirale

Des composés contenant l'échafaudage pyrazolopyrimidinique ont démontré une activité antivirale contre des virus comme le virus de la maladie de Newcastle. Cela suggère que des modifications supplémentaires de ces composés pourraient conduire au développement de nouveaux médicaments antiviraux .

Recherche protéomique

Le composé est utilisé en recherche protéomique en raison de sa capacité à interagir avec les protéines. Il peut être utilisé pour étudier les interactions protéine-protéine, la cinétique enzymatique et d'autres aspects de l'analyse protéomique .

Synthèse de dérivés de pyrazolo[3,4-d]pyrimidinone fusionnés

Le composé sert de matière de départ pour la synthèse de divers dérivés de pyrazolo[3,4-d]pyrimidinone fusionnés. Ces dérivés sont précieux en chimie médicinale pour le développement de nouveaux agents thérapeutiques avec une spécificité plus élevée et une toxicité plus faible .

Études de cytotoxicité in vitro

De nouveaux dérivés de pyrimidine synthétisés à partir de ce composé ont été criblés pour leur efficacité cytotoxique in vitro contre des lignées cellulaires normales et cancéreuses. Les données confirment l'efficacité des nouveaux dérivés de pyrimidine sélectionnés pour cibler les cellules cancéreuses à des concentrations plus faibles que les cellules normales .

Développement d'agents antiparasitaires et antifongiques

Le cadre structurel du composé est propice au développement d'agents ayant des activités antiparasitaires et antifongiques. Ses dérivés ont été explorés pour leur utilisation potentielle dans le traitement des infections parasitaires et des maladies fongiques .

Mécanisme D'action

Target of Action

Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been studied as novel cdk2 inhibitors .

Mode of Action

It is known that cdk2 inhibitors typically work by binding to the atp pocket of the cdk2 enzyme, preventing its interaction with atp and thus inhibiting its kinase activity .

Biochemical Pathways

Inhibition of CDK2 can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells .

Result of Action

Cdk2 inhibitors, in general, can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Analyse Biochimique

Biochemical Properties

3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . The compound binds to the active site of these enzymes, preventing their normal function and thereby affecting cellular processes. Additionally, it interacts with proteins involved in signal transduction pathways, modulating their activity and influencing downstream effects .

Cellular Effects

The effects of 3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . By inhibiting CDKs, the compound can induce cell cycle arrest, leading to reduced cell proliferation. Furthermore, it affects gene expression by modulating transcription factors and other regulatory proteins, thereby altering cellular metabolism and function .

Molecular Mechanism

At the molecular level, 3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of target enzymes, such as CDKs, inhibiting their catalytic activity . This inhibition disrupts the phosphorylation of key substrates, leading to altered cellular processes. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function . The compound’s stability and efficacy may vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of 3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid in animal models are dose-dependent. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to desired biochemical and cellular effects . At higher doses, the compound can induce toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a specific dosage range is required to achieve optimal efficacy without inducing toxicity.

Metabolic Pathways

3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may exhibit different biological activities . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile.

Transport and Distribution

Within cells and tissues, 3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid is transported and distributed through specific mechanisms . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can affect the compound’s bioavailability and its ability to reach target sites, influencing its overall efficacy and activity.

Propriétés

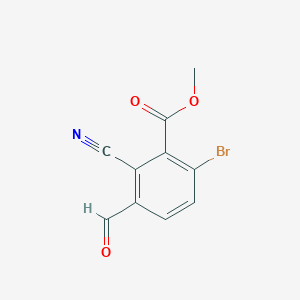

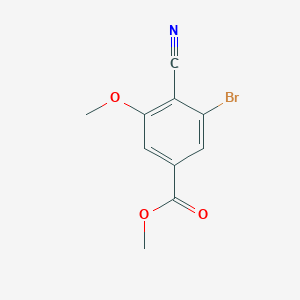

IUPAC Name |

3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3/c19-12(20)6-7-17-9-15-13-11(14(17)21)8-16-18(13)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSRUVJURZOSPBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

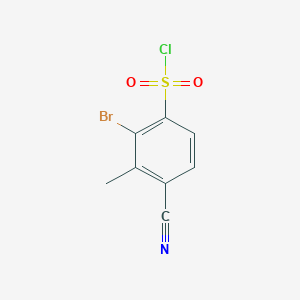

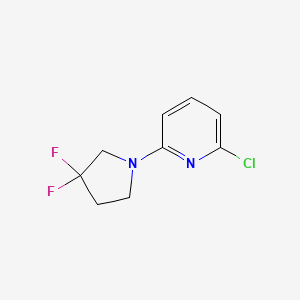

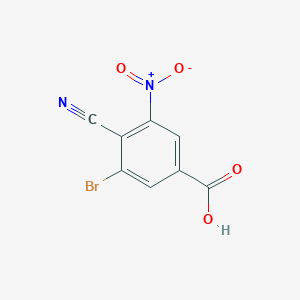

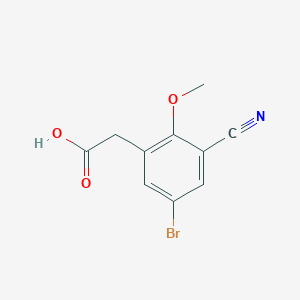

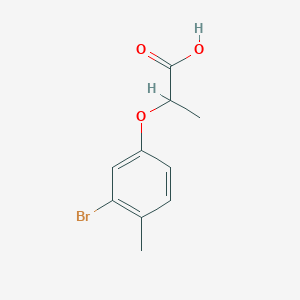

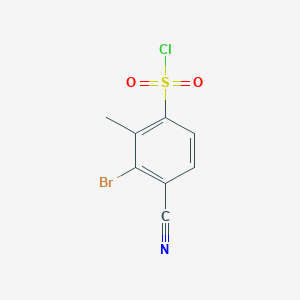

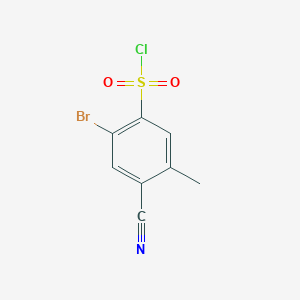

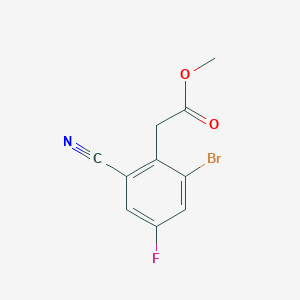

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.